

# The Antiviral Spectrum of IHVR-19029: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: IHVR-19029

Cat. No.: B8117487

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**IHVR-19029** is a novel N-alkylated iminosugar analog of deoxynojirimycin (DNJ) that has demonstrated a broad spectrum of antiviral activity against a range of enveloped viruses. As a host-targeting antiviral, **IHVR-19029** inhibits the host's endoplasmic reticulum (ER)  $\alpha$ -glucosidases I and II. This mode of action disrupts the proper folding of viral glycoproteins, a critical step in the lifecycle of many viruses, leading to the production of non-infectious virions. This technical guide provides a comprehensive overview of the antiviral spectrum of **IHVR-19029**, detailing its efficacy, mechanism of action, and the experimental methodologies used in its evaluation.

## Quantitative Antiviral Activity

The antiviral efficacy of **IHVR-19029** has been quantified against several hemorrhagic fever viruses and, notably, against Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). The data, summarized in the tables below, highlight the compound's potency and potential for further development.

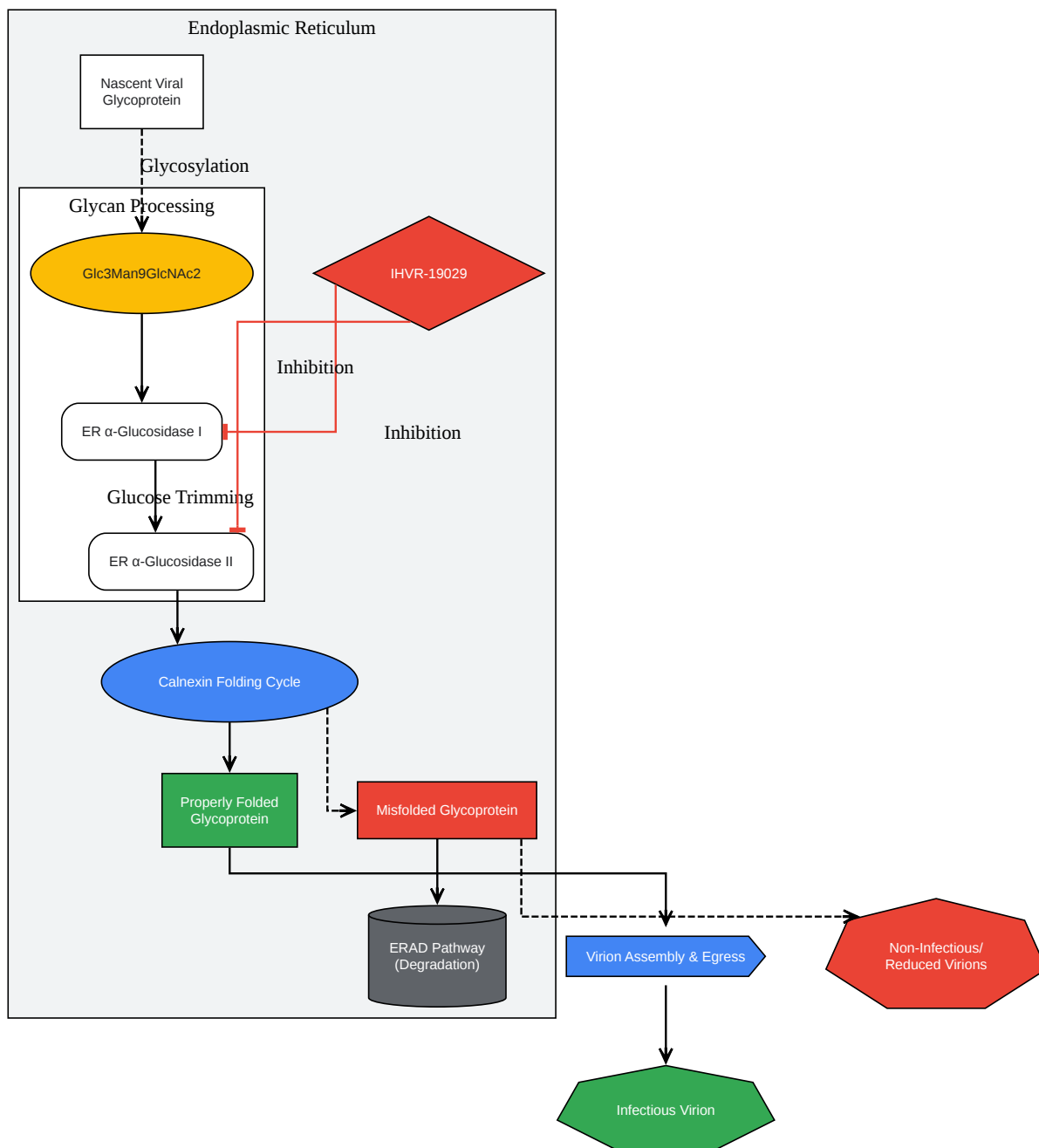
Virus Family	Virus	Cell Line	Potency Metric	Value (μM)
Coronaviridae	SARS-CoV-2	A549-ACE2	IC90	~4.0 <sup>[1]</sup>
Filoviridae	Ebola Virus (EBOV)	Hela	EC50	16.9 <sup>[2]</sup>
Flaviviridae	Dengue Virus (DENV)	HEK293	-	Most Potent <sup>[2]</sup>
Flaviviridae	Yellow Fever Virus (YFV)	HEK293	IC50	12.5x higher than DENV <sup>[1]</sup>
Flaviviridae	Zika Virus (ZIKV)	HEK293	IC50	17.6x higher than DENV <sup>[1]</sup>

Table 1: In Vitro Antiviral Activity of **IHVR-19029**

A significant finding is the synergistic effect of **IHVR-19029** with the antiviral drug Remdesivir against SARS-CoV-2. In combination, a much lower concentration of **IHVR-19029** (0.04 μM) was sufficient to contribute to a 90% inhibition of the virus, underscoring its potential in combination therapy regimens.<sup>[1]</sup>

## Mechanism of Action: Inhibition of ER α-Glucosidases

**IHVR-19029** targets the host's N-linked glycosylation pathway, a critical process for the proper folding of many viral envelope glycoproteins. By inhibiting ER α-glucosidases I and II, **IHVR-19029** prevents the trimming of glucose residues from newly synthesized glycoproteins in the endoplasmic reticulum. This disruption leads to misfolded proteins, which are subsequently targeted for degradation by the ER-associated protein degradation (ERAD) pathway. For viruses that rely on heavily glycosylated envelope proteins for entry and assembly, this inhibition results in a significant reduction in the production of infectious viral particles.



[Click to download full resolution via product page](#)

Figure 1: Mechanism of Action of **IHVR-19029**. This diagram illustrates the inhibition of ER  $\alpha$ -glucosidases I and II by **IHVR-19029**, leading to misfolded viral glycoproteins and the production of non-infectious virions.

## Experimental Protocols

The antiviral activity of **IHVR-19029** has been evaluated using various in vitro assays. The following sections detail the methodologies employed in these studies.

### Cell Lines and Viruses

- Cell Lines:
  - A549-ACE2 (Human lung carcinoma cells expressing Angiotensin-Converting Enzyme 2)
  - Hela (Human cervical adenocarcinoma cells)
  - HEK293 (Human embryonic kidney cells)
- Viruses:
  - SARS-CoV-2
  - Ebola Virus (EBOV)
  - Dengue Virus (DENV)
  - Yellow Fever Virus (YFV)
  - Zika Virus (ZIKV)

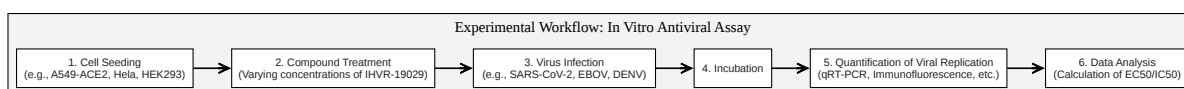
### Antiviral Activity Assays

- For SARS-CoV-2:
  - Method: A549-ACE2 cells were treated with varying concentrations of **IHVR-19029**. The production of SARS-CoV-2 was measured to determine the 90% inhibitory concentration (IC90).

- For Ebola Virus:
  - Method: An immunofluorescent-based quantitative assay was used in Hela cells. The 50% effective concentration (EC50) was determined by quantifying the inhibition of viral protein expression.[2]
- For Flaviviruses (DENV, YFV, ZIKV):
  - Method: Antiviral activity was assessed in HEK293 cells. Viral replication was quantified using quantitative reverse transcription-polymerase chain reaction (qRT-PCR) to measure viral RNA levels.[2]

## Cytotoxicity Assays

To determine the therapeutic window of **IHVR-19029**, its cytotoxicity is evaluated in the same cell lines used for the antiviral assays. The 50% cytotoxic concentration (CC50) is typically determined using assays that measure cell viability, such as the MTT assay. The Selectivity Index (SI), calculated as the ratio of CC50 to EC50 (or IC50), provides a measure of the compound's safety margin.



[Click to download full resolution via product page](#)

Figure 2: General Experimental Workflow. This diagram outlines the typical steps involved in the in vitro evaluation of the antiviral activity of **IHVR-19029**.

## Conclusion

**IHVR-19029** is a promising broad-spectrum antiviral agent with a well-defined mechanism of action targeting host ER  $\alpha$ -glucosidases. Its demonstrated in vitro efficacy against several high-priority viral pathogens, including SARS-CoV-2 and Ebola virus, warrants further investigation. The synergistic activity with other antivirals like Remdesivir suggests its potential as part of a

combination therapy, a strategy that could enhance efficacy and mitigate the emergence of drug resistance. Future studies should focus on comprehensive in vivo efficacy and safety profiling to advance the clinical development of **IHVR-19029**.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researchgate.net [researchgate.net]
- 2. Enhancing the antiviral potency of ER  $\alpha$ -glucosidase inhibitor IHVR-19029 against hemorrhagic fever viruses in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Antiviral Spectrum of IHVR-19029: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8117487#what-is-the-antiviral-spectrum-of-ihvr-19029]

---

#### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)